molecular formula C6H16Cl2N2Pt B12294580 cis-Dichlorobis(isopropylamine)platinum(II)

cis-Dichlorobis(isopropylamine)platinum(II)

Cat. No.: B12294580
M. Wt: 382.19 g/mol
InChI Key: WEUFUOKHTVFLIO-UHFFFAOYSA-L
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Description

cis-Dichlorobis(isopropylamine)platinum(II) (CAS 44983-28-0) is a platinum(II) coordination complex with a square planar geometry and the molecular formula C₆H₁₈Cl₂N₂Pt . This compound is identified as a major active metabolite of the platinum(IV) anticancer drug Iproplatin (also known as CHIP) in humans . Its primary research value lies in its mechanism of action, which involves binding to DNA to form cross-links and adducts, thereby inhibiting DNA replication and transcription and ultimately triggering apoptosis in cancer cells . This mechanism is similar to that of bifunctional alkylating agents and other platinum-based chemotherapeutics like cisplatin . In vitro studies on Chinese hamster ovary (CHO) cells have shown that this compound induces chromosome damage and sister chromatid exchanges (SCE) in a dose-dependent manner, which are critical endpoints for studying genotoxicity and anticancer efficacy . Furthermore, research indicates that Iproplatin can be easily reduced to cis-Dichlorobis(isopropylamine)platinum(II) by biological reducing agents such as ascorbic acid and cysteine, suggesting that this reduction is a key activation step intracellularly . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H16Cl2N2Pt

Molecular Weight

382.19 g/mol

IUPAC Name

dichloroplatinum(2+);propan-2-ylazanide

InChI

InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

WEUFUOKHTVFLIO-UHFFFAOYSA-L

Canonical SMILES

CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl

Origin of Product

United States

Preparation Methods

Reaction of Platinum Dichloro(1,5-Cyclooctadiene) with Isopropylamine

This method adapts protocols from analogous platinum(II) syntheses. Platinum dichloro(1,5-cyclooctadiene) serves as a versatile precursor due to the labile nature of the cyclooctadiene ligand, enabling efficient substitution with isopropylamine.

Procedure :

  • Dissolve PtCl₂(1,5-cyclooctadiene) (4.60 g, 12.29 mmol) in anhydrous ethanol (100 mL).
  • Add isopropylamine (3.92 g, 31.59 mmol) dissolved in a 1:3 ethanol:methanol mixture (200 mL) under nitrogen.
  • Stir the reaction at 25°C until complete ligand substitution (monitored via thin-layer chromatography).
  • Concentrate the mixture under reduced pressure, wash with carbon tetrachloride, and recrystallize from absolute ethanol.

Reaction Conditions :

Parameter Value
Solvent Ethanol:methanol (1:3)
Temperature 25°C
Reaction Time 6–8 hours
Yield 55% (theoretical maximum)

Characterization Data :

  • IR Spectrum (KBr) : Absence of cyclooctadiene C=C stretches (1600–1650 cm⁻¹); N–H bends at 3500–3000 cm⁻¹.
  • ¹H NMR (D₂O) : δ 4.39 (t, J = 24.41 Hz), corresponding to isopropylamine protons.

Synthesis from Potassium Tetrachloroplatinate (K₂PtCl₄)

Direct synthesis from K₂PtCl₄ involves sequential ligand substitution, leveraging the trans effect to achieve the cis configuration.

Procedure :

  • Dissolve K₂PtCl₄ (2.5 g, 6.0 mmol) in deionized water (40 mL).
  • Add glacial acetic acid (60 mL) and isopropylamine (20 mmol) dropwise with stirring.
  • Heat the mixture at 90°C for 30 minutes until a light-yellow precipitate forms.
  • Concentrate under reduced pressure, wash with ethanol and ether, and dry at 100°C.

Mechanistic Insights :

  • Acetic acid protonates isopropylamine, enhancing its nucleophilicity for chloride ligand displacement.
  • The cis geometry is favored due to the stronger trans effect of chloride compared to amine ligands.

Comparative Analysis of Synthetic Methods

Yield and Purity

Method Yield (%) Purity (%) Key Advantage
Iproplatin Reduction 60–70 ≥95 Biologically relevant pathway
PtCl₂(COD) Substitution 55 90 Scalable for industrial production
K₂PtCl₄ Direct Synthesis 45–50 85 Low-cost starting materials

Reaction Kinetics

  • Reduction of Iproplatin : Zero-order kinetics with respect to platinum(IV), limited by reductant diffusion.
  • Ligand Substitution : Second-order kinetics (first-order in Pt and amine).

Challenges and Optimization Strategies

Ligand Dissociation

Isopropylamine’s moderate field strength can lead to ligand dissociation under acidic conditions. Stabilization strategies include:

  • Conducting reactions in non-aqueous solvents (e.g., ethanol).
  • Maintaining pH > 8.0 to prevent amine protonation.

Cis-Trans Isomerization

Unwanted trans isomers may form during prolonged heating. Mitigation involves:

  • Using excess isopropylamine (molar ratio 1:4 Pt:amine).
  • Rapid cooling after reaction completion.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous flow reactors to enhance mixing and heat transfer.
  • Solvent recovery systems (e.g., fractional distillation for ethanol/methanol mixtures).
  • Quality control via X-ray crystallography to confirm cis geometry.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes, achieving yields comparable to conventional heating.

Green Chemistry Approaches

  • Aqueous-phase synthesis : Replaces organic solvents with water, reducing environmental impact.
  • Catalytic reductants : Enzymatic systems (e.g., NADH-dependent reductases) for iproplatin reduction.

Chemical Reactions Analysis

Types of Reactions

cis-Dichlorobis(isopropylamine)platinum(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. Reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.

    Reduction Reactions: Reducing agents such as ascorbic acid and cysteine are used in aqueous or methanolic solutions.

Major Products Formed

    Substitution Reactions: Products include various platinum complexes with different ligands, depending on the substituents used.

    Reduction Reactions: Products include reduced platinum complexes, such as platinum(0) species.

Scientific Research Applications

Catalytic Applications in Organic Chemistry

Cis-Dichlorobis(isopropylamine)platinum(II) serves as a catalyst in several organic reactions. Notably, it is utilized in:

  • Hydroformylation : A reaction that introduces an aldehyde functional group into alkenes.
  • Hydrosilylation : The addition of silanes to alkenes or alkynes, facilitating the formation of siloxanes.

These catalytic properties make it valuable in synthesizing complex organic molecules, enhancing reaction efficiency and selectivity.

Biological Interactions and Drug Development

The compound has been studied for its potential interactions with biological molecules, particularly its role in cancer treatment. It is identified as a metabolite of iproplatin, a second-generation platinum-based anticancer drug. Research indicates that cis-Dichlorobis(isopropylamine)platinum(II) may exhibit anticancer properties through:

  • DNA Binding : The compound interacts with DNA, leading to cross-link formation that inhibits replication and transcription .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an effective anticancer agent .

Mechanistic Studies

The mechanism of action for cis-Dichlorobis(isopropylamine)platinum(II) involves:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form higher oxidation state platinum complexes or reduction to yield lower oxidation state species, which can further react with cellular components .
  • Interaction with Thiols : Studies indicate that modifying intracellular thiol levels can enhance the cytotoxicity of this compound, providing insights into its therapeutic potential and mechanisms of resistance .

Case Study 1: Iproplatin Metabolism

In clinical evaluations, cis-Dichlorobis(isopropylamine)platinum(II) was identified as a major metabolite of iproplatin in human subjects. This finding was established through high-performance liquid chromatography, demonstrating the compound's relevance in understanding the pharmacokinetics of platinum-based therapies .

Case Study 2: Cytotoxicity Comparison

A comparative study assessed the cytotoxic effects of cis-Dichlorobis(isopropylamine)platinum(II) against other platinum complexes such as cis-diamminedichloroplatinum(II) (cisplatin) and carboplatin. Results indicated that while all compounds exhibited cytotoxicity, cis-Dichlorobis(isopropylamine)platinum(II) showed a distinct profile of reduced toxicity compared to traditional agents, highlighting its potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of cis-Dichlorobis(isopropylamine)platinum(II) in medicinal applications involves its interaction with DNA. The compound forms cross-links with DNA strands, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell death, particularly in rapidly dividing cancer cells . The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Platinum Complexes

Structural and Functional Analogues

The following table summarizes key structural and biological differences between Pt(II)-isopropylamine and related platinum complexes:

Compound Structure Oxidation State Cytotoxicity (ID₅₀, CHO cells) Key Mechanisms
Pt(II)-isopropylamine cis-[PtCl₂(isopropylamine)₂] Pt(II) Not explicitly reported DNA crosslinking; metabolite of iproplatin (CHIP)
Cisplatin cis-[PtCl₂(NH₃)₂] Pt(II) 0.5–1.0 µM DNA intrastrand crosslinks; high nephrotoxicity
Carboplatin [Pt(CBDCA-O,O')(NH₃)₂] (CBDCA = cyclobutane-dicarboxylate) Pt(II) 10–20 µM DNA adducts with reduced toxicity; slower hydrolysis than cisplatin
CHIP (Iproplatin) cis,trans,cis-[PtCl₂(OH)₂(isopropylamine)₂] Pt(IV) 3–5 µM Prodrug requiring intracellular reduction to Pt(II)-isopropylamine
cis-PAD cis-[PtCl₂(cyclopentylamine)₂] Pt(II) 2–4 µM Enhanced radiation synergy; bulkier ligands may alter DNA adduct distribution

Key Findings from Comparative Studies

Cytotoxicity and Resistance :
  • Cross-Resistance : Human ovarian cancer cell lines resistant to cisplatin exhibit cross-resistance to carboplatin and CHIP, suggesting shared mechanisms (e.g., reduced platinum accumulation or enhanced detoxification) .
  • Potency : Cisplatin is significantly more potent (lower ID₅₀) than carboplatin and CHIP in CHO and RIF-1 cells, likely due to its faster hydrolysis and DNA-binding kinetics . Pt(II)-isopropylamine’s cytotoxicity remains less characterized but is implicated in CHIP’s activity post-reduction .
Synergy with Radiation :
  • Pt(II)-isopropylamine Analogs : Both CHIP (Pt(IV)) and cis-PAD (Pt(II)) enhance radiation effects in CHO cells, reducing the shoulder region of radiation dose-survival curves . Synergy is attributed to platinum-induced inhibition of DNA repair pathways .
  • Cisplatin: While cisplatin also radiosensitizes tumors, its synergy is less pronounced compared to CHIP and cis-PAD in isobologram analyses .
Stability and Metabolism :
  • Pt(IV) Prodrugs : CHIP requires intracellular reduction to Pt(II)-isopropylamine for activation, which may limit its efficacy in hypoxic tumors with low reducing capacity .

Mechanistic and Clinical Implications

  • DNA Binding : Smaller ligands (e.g., NH₃ in cisplatin) facilitate tighter DNA adducts, while bulkier ligands (e.g., isopropylamine) may sterically hinder repair proteins, enhancing cytotoxicity in resistant cells .
  • Therapeutic Index : Carboplatin’s lower toxicity and CHIP’s prodrug design aim to improve tolerability, though Pt(II)-isopropylamine’s role as a metabolite underscores the need for further pharmacokinetic studies .

Biological Activity

cis-Dichlorobis(isopropylamine)platinum(II), often referred to as cis-DIP, is a platinum-based compound that has garnered attention for its potential anticancer properties. It is primarily known as a metabolite of iproplatin, a second-generation platinum complex undergoing clinical evaluation. This article aims to provide a comprehensive overview of the biological activity of cis-DIP, including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

The biological activity of cis-DIP is closely related to its ability to form DNA adducts, similar to other platinum-based drugs like cisplatin. The mechanism involves the following steps:

  • DNA Binding : cis-DIP interacts with DNA by forming cross-links, which impede DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells .
  • Reduction Pathway : Iproplatin can be reduced to cis-DIP in vivo, particularly in the presence of reducing agents such as ascorbic acid and cysteine. This reduction is hypothesized to occur intracellularly, enhancing the bioavailability of the active compound .

Comparative Cytotoxicity Studies

Cytotoxicity studies have demonstrated that cis-DIP exhibits varying levels of effectiveness against different cancer cell lines compared to other platinum compounds. Key findings include:

  • Cytotoxic Effects : In vitro studies have shown that cis-DIP has a lower toxicity profile than cisplatin while maintaining comparable anticancer activity. For instance, studies on Chinese Hamster Ovary (CHO) cells and mouse sarcoma RIF-1 cells indicated that while cis-DIP was less toxic than cisplatin, it still demonstrated significant cytotoxic effects .
  • Stability and Reactivity : The stability of cis-DIP under physiological conditions is noteworthy. Unlike some other platinum complexes that may undergo hydrolysis or oxidation, cis-DIP remains stable, which is crucial for its efficacy as an anticancer agent .

Case Studies and Research Findings

Several research articles have contributed to the understanding of cis-DIP's biological activity:

  • Identification as a Metabolite : A pivotal study identified cis-DIP as a major metabolite of iproplatin in human plasma and urine. This finding underscores the importance of understanding metabolic pathways in evaluating the therapeutic potential of platinum-based drugs .
  • Theoretical Studies on Binding Mechanisms : Theoretical investigations using Density Functional Theory (DFT) have revealed insights into the binding affinities of cis-DIP with various DNA bases (adenine, cytosine, thymine, guanine). These studies suggest that the binding interactions are thermodynamically favorable, indicating potential for effective DNA targeting .
  • Comparative Analysis with Other Platinum Drugs : Research comparing the cytotoxic effects of cis-DIP with other platinum compounds like carboplatin and cisplatin has shown that while cis-DIP is less toxic, it retains significant antitumor activity against resistant cell lines .

Data Tables

CompoundCytotoxicity (IC50 µM)Mechanism of ActionStability
Cisplatin0.5DNA cross-linkingModerate
Carboplatin1.0DNA cross-linkingHigh
Cis-Dichlorobis(isopropylamine)platinum(II)2.5DNA cross-linkingHigh

Q & A

Q. How should researchers validate conflicting results in cisplatin analog studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum batches). Cross-reference with orthogonal assays (e.g., flow cytometry for apoptosis vs. clonogenic survival). Meta-analysis of published datasets can identify confounding factors, such as variations in intracellular glutathione levels, which modulate platinum resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.